4-(Trifluoromethyl)benzoyl cyanide
Overview
Description
4-(Trifluoromethyl)benzoyl cyanide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl cyanide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzoyl cyanide typically involves the reaction of 4-(Trifluoromethyl)benzoyl chloride with a cyanide source. One common method is the reaction of 4-(Trifluoromethyl)benzoyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds as follows:
4-(Trifluoromethyl)benzoyl chloride+NaCN→4-(Trifluoromethyl)benzoyl cyanide+NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction: The compound can be reduced to form 4-(Trifluoromethyl)benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the cyanide group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents like DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoyl cyanides.
Reduction: Formation of 4-(Trifluoromethyl)benzylamine.
Oxidation: Formation of 4-(Trifluoromethyl)benzoic acid.
Scientific Research Applications
4-(Trifluoromethyl)benzoyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those containing trifluoromethyl groups which are known to enhance biological activity.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzoyl cyanide involves its interaction with various molecular targets. The trifluoromethyl group is known to influence the electronic properties of the molecule, enhancing its reactivity in certain chemical reactions. The cyanide group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoyl chloride: Similar structure but with a chloride group instead of a cyanide group.
4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a cyanide group.
4-(Trifluoromethyl)benzylamine: Contains an amine group instead of a cyanide group.
Uniqueness
4-(Trifluoromethyl)benzoyl cyanide is unique due to the presence of both a trifluoromethyl group and a cyanide group, which confer distinct reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the cyanide group provides a versatile site for further chemical modifications.
Properties
IUPAC Name |
4-(trifluoromethyl)benzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOHHRSTBDNSAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661327 | |
Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-40-3 | |
Record name | 4-(Trifluoromethyl)benzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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